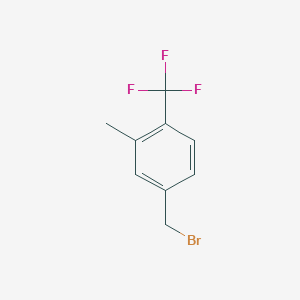

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C9H8BrF3 |

|---|---|

Molecular Weight |

253.06 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methyl-1-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8BrF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

AIGKEFBLTCMRAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-1-(trifluoromethyl)benzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of bromine and other reagents. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-(trifluoromethyl)benzene.

Reduction: Formation of 2-methyl-1-(trifluoromethyl)benzene.

Scientific Research Applications

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene and its analogs:

Reactivity and Electronic Effects

Electron-Withdrawing Groups (EWGs):

- The -CF₃ group in the target compound strongly withdraws electrons via induction, increasing the electrophilicity of the bromomethyl group. This enhances its reactivity in nucleophilic substitutions compared to analogs with weaker EWGs (e.g., -OCF₃ in Pretomanid Impurity 6) .

- In 4-(Bromomethyl)-1-chloro-2-(trifluoromethyl)benzene, the -Cl group further activates the bromomethyl group, making it more reactive than the methyl-substituted analog .

- Pretomanid Impurity 6 (-OCF₃) exhibits lower electrophilicity than the target compound due to the electron-donating oxygen atom, reducing its suitability for rapid alkylation .

Research Findings and Data

Physicochemical Properties

- Boiling Points and Solubility:

- The -CF₃ group increases hydrophobicity, reducing water solubility compared to -OCF₃ or -CH₃ analogs.

- Pretomanid Impurity 6 (with -OCF₃) is marginally more polar than the target compound, as evidenced by its higher molecular weight (269.06 vs. 253.06) .

Biological Activity

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural characteristics, particularly the presence of bromomethyl and trifluoromethyl groups. These functional groups enhance its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The molecular formula of this compound is . The trifluoromethyl group is known to increase the compound's interaction with biological targets, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with enzymes and proteins. The compound has been shown to function as both an enzyme inhibitor and activator, depending on the specific biochemical context.

- Enzyme Interaction : The compound interacts with various enzymes, which can lead to alterations in metabolic pathways. For instance, studies have demonstrated its potential to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism .

- Cellular Effects : It has been observed to influence cellular processes such as apoptosis and proliferation in different cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values reported vary significantly based on the cell line and experimental conditions.

- Antimicrobial Properties : The compound has also been screened for antimicrobial activity against various pathogens. Results indicate moderate activity against Gram-positive and Gram-negative bacteria, with potential applications in treating infections.

Synthesis Methods

The synthesis of this compound typically involves:

- Electrophilic Aromatic Substitution : This method allows for the introduction of the bromomethyl group onto the aromatic ring under controlled conditions.

- Nucleophilic Substitution Reactions : These reactions can further modify the compound to enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via bromination of the methyl group on a pre-functionalized benzene ring. For example, alkylation of 4-methyl-2-(trifluoromethyl)benzene derivatives using brominating agents (e.g., NBS or HBr/H₂O₂) under controlled conditions. Purification often involves column chromatography (e.g., FCC with hexane-EtOAc gradients) .

- Key Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of brominating agents. Optimization can reduce byproducts like di-brominated isomers .

Q. How is this compound characterized analytically to confirm purity and structure?

- Methodology :

- LCMS/HPLC : Retention time (e.g., 0.88 minutes using SQD-FA05 column) and m/z 531 [M-H]⁻ confirm molecular weight .

- NMR : ¹H and ¹³C NMR validate substitution patterns (e.g., trifluoromethyl and bromomethyl groups). ¹⁹F NMR distinguishes CF₃ environments .

- HRMS : Exact mass determination (e.g., 269.1 g/mol) ensures molecular formula accuracy .

Q. What are the stability and storage recommendations for this compound?

- Stability : Susceptible to light-induced degradation and hydrolysis of the C-Br bond.

- Storage : Store at room temperature (15–25°C) in amber glass vials under inert gas (N₂/Ar). Avoid moisture and prolonged exposure to air .

Q. How is this compound utilized as a synthetic intermediate in pharmaceuticals?

- Application : Serves as a key building block in Negishi/Suzuki cross-coupling reactions. For example, it is alkylated with imidate moieties to synthesize aryl chlorides, which are intermediates in antipsychotic drugs .

- Example : Used in the synthesis of Pretomanid impurities, requiring strict QC validation (HPLC ≥98% purity) for regulatory compliance .

Advanced Research Questions

Q. What reaction mechanisms govern the bromomethyl group’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The C-Br bond undergoes oxidative addition with Pd(0) catalysts in cross-coupling reactions. Steric hindrance from the trifluoromethyl group affects regioselectivity. Computational studies (DFT) model transition states to predict reaction pathways .

- Experimental Validation : Kinetic monitoring via in-situ IR spectroscopy tracks intermediate formation .

Q. How can impurity profiles be rigorously quantified in batches of this compound?

- Methodology :

- HPLC-MS/MS : Detects trace impurities (e.g., di-brominated byproducts) at ppm levels .

- Pharmacopeial Standards : Cross-validate against USP/EP guidelines using reference standards .

Q. How does computational modeling predict the compound’s regioselectivity in electrophilic substitution?

- Approach :

- DFT Calculations : Simulate charge distribution (Mulliken charges) to identify reactive sites. The trifluoromethyl group directs electrophiles to the para position of the bromomethyl group .

- MD Simulations : Model solvent effects on reaction kinetics (e.g., toluene vs. DMF) .

Q. What strategies mitigate regioselectivity challenges in synthesizing derivatives?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.